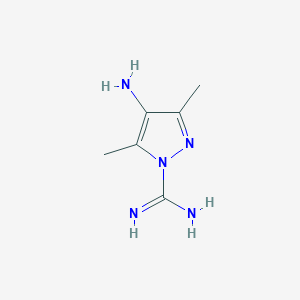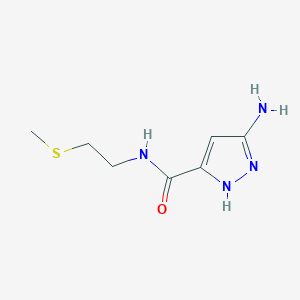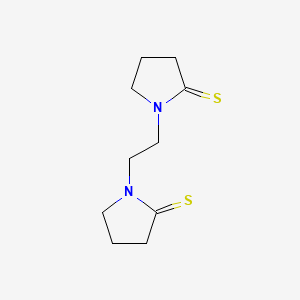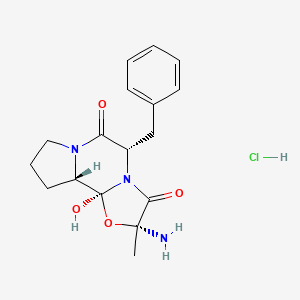![molecular formula C14H14N2O2S B12872614 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-34-9](/img/structure/B12872614.png)
4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of sulfonyl-substituted pyrroles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonyl-substituted benzene derivative, followed by its coupling with a pyrrole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For instance, the use of aqueous hydrogen peroxide as an oxidant and H₂O₂/HBr as a reagent under mild conditions has been reported for similar compounds . This approach minimizes the use of toxic reagents and harsh conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium dichromate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
4-(2-(Isopropylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a sulfonyl group and a pyrrole ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity and stability.
特性
CAS番号 |
87388-34-9 |
|---|---|
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
4-(2-propan-2-ylsulfonylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-10(2)19(17,18)14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
InChIキー |
QXFYAVHATGVHJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)











